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Overview
Description
Aminoguanidine sulfate is a chemical compound with the formula (CH₆N₄)₂·H₂SO₄. It is known for its pharmacological properties and is used as a starting material for the synthesis of various drugs and enzyme inhibitors . The compound is structurally related to guanidine and hydrazine, making it a versatile agent in chemical and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminoguanidine sulfate can be synthesized through several methods. One common method involves the reaction of hydrazine hydrate with cyanamide, followed by the addition of ammonium bicarbonate and carbon dioxide gas . The reaction conditions typically involve heating the mixture to around 80°C and maintaining the temperature for several hours to ensure complete reaction .
Another method involves the reduction of nitroguanidine with zinc dust in the presence of acetic acid, followed by the addition of ammonium chloride and sodium bicarbonate . This method requires careful temperature control and the use of an ice bath to maintain the reaction temperature between 5°C and 15°C .
Industrial Production Methods: Industrial production of aminoguanidine sulfate often involves similar synthetic routes but on a larger scale. The use of hydrazine hydrate and cyanamide is common, with the reaction being carried out in large reactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Aminoguanidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form stable complexes with metal ions and can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition .
Common Reagents and Conditions: Common reagents used in reactions with aminoguanidine sulfate include copper sulfate, sodium ascorbate, and various acids and bases. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from reactions involving aminoguanidine sulfate depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, aminoguanidine sulfate can form advanced glycation end products, while in reduction reactions, it can form various hydrazine derivatives .
Scientific Research Applications
Aminoguanidine sulfate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various compounds, including amidinohydrazone-type drugs . In biology and medicine, it is known for its ability to inhibit the formation of advanced glycation end products and nitric oxide synthase, making it a valuable tool in the study of diabetes and cardiovascular diseases .
In industry, aminoguanidine sulfate is used in the production of explosives and as a stabilizer for certain chemical reactions . It is also used in the preparation of bioactive compounds for anticancer and antiviral research .
Mechanism of Action
The mechanism of action of aminoguanidine sulfate involves its ability to inhibit the formation of advanced glycation end products and nitric oxide synthase . It binds to reactive carbonyl groups, preventing the formation of harmful glycation products. Additionally, it inhibits the activity of nitric oxide synthase, reducing the production of nitric oxide and its associated inflammatory effects .
Comparison with Similar Compounds
Aminoguanidine sulfate is similar to other guanidine and hydrazine derivatives, such as dicyandiamide and biguanides . it is unique in its ability to inhibit both advanced glycation end products and nitric oxide synthase, making it a valuable compound in the study of diabetes and cardiovascular diseases .
List of Similar Compounds:- Dicyandiamide
- Biguanides
- Guanidine pyrazolones
- Methyl biguanidylthion
- 2-Guanidinebenzoimidazole
Aminoguanidine sulfate stands out due to its dual inhibitory action and its versatility in various chemical and biological applications.
Properties
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetohydrazide;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXLVXDHVHWYFR-GWVWGMRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)NN.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)NN)[2H])[2H].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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